molecular formula C8H14O4 B13744879 2-Methylpropylene diacetate CAS No. 22007-58-5

2-Methylpropylene diacetate

Cat. No.: B13744879
CAS No.: 22007-58-5
M. Wt: 174.19 g/mol
InChI Key: YXNVQGOUNCUZKH-UHFFFAOYSA-N
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Description

2-Methylpropylene diacetate (systematic name: 2-Methyl-2-propene-1,1-diol diacetate) is a diacetylated derivative of 2-methylpropene. It is characterized by its ester functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

22007-58-5

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(2-acetyloxy-2-methylpropyl) acetate

InChI

InChI=1S/C8H14O4/c1-6(9)11-5-8(3,4)12-7(2)10/h5H2,1-4H3

InChI Key

YXNVQGOUNCUZKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpropylene diacetate can be synthesized through the esterification of 2-methylpropane-1,2-diol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3C(CH2OH)2+2CH3COOHCH3C(CH2OCOCH3)2+2H2O\text{CH}_3\text{C(CH}_2\text{OH)}_2 + 2 \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{C(CH}_2\text{OCOCH}_3\text{)}_2 + 2 \text{H}_2\text{O} CH3​C(CH2​OH)2​+2CH3​COOH→CH3​C(CH2​OCOCH3​)2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of acetic anhydride as the acetylating agent can be advantageous due to its higher reactivity compared to acetic acid. Additionally, the removal of water formed during the reaction can be achieved using azeotropic distillation or molecular sieves to shift the equilibrium towards the product side.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropylene diacetate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpropane-1,2-diol and acetic acid.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

    Oxidation: Oxidative cleavage of the ester bonds can yield carboxylic acids and other oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2-Methylpropane-1,2-diol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

2-Methylpropylene diacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound can be used in the preparation of biological samples for analysis.

    Medicine: It may be utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: this compound is employed in the production of polymers, resins, and coatings due to its ester functionality.

Mechanism of Action

The mechanism of action of 2-Methylpropylene diacetate involves its ability to undergo esterification and hydrolysis reactions. The ester bonds in the compound can be cleaved under acidic or basic conditions, releasing the corresponding alcohol and acid. This reactivity is exploited in various applications, such as in the synthesis of other esters and in the modification of polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pseudo-Solasodine Diacetate

  • Structure : A steroidal alkaloid derivative with diacetate groups.
  • Natural Occurrence: Identified in Artemisia pallens plant extracts, constituting up to 28.36% of methanol extracts .
  • Unlike 2-methylpropylene diacetate, pseudo-solasodine diacetate is naturally occurring and has demonstrated significant bioactivity in phytochemical contexts.
Table 1: Comparative Properties
Property This compound Pseudo-Solasodine Diacetate
Origin Synthetic Natural (plant-derived)
Bioactivity Limited antiproliferative potential Insecticidal, enzyme inhibition
Toxicity Irritant (skin/eyes) Not explicitly reported

Mono- and Diacetate Derivatives of Flavonoids

  • Context: Diacetylation is a common modification to enhance the bioavailability and stability of flavonoids.
  • Antiproliferative Activity: Diacetate derivatives of flavonoids show enhanced growth inhibitory effects on cancer cell lines compared to their non-acetylated counterparts. For example, diacetylated hop flavonoids exhibit stronger activity than monoacetylated forms .

Methyl 2-Thienyl Acetate

  • Structure : An acetate ester with a thienyl group.
  • Applications : Used in fragrances and organic synthesis.
  • Toxicity : Similar to this compound, it requires precautions for skin/eye contact and inhalation .
Key Differences:
  • Functional Groups : Methyl 2-thienyl acetate lacks the branched methylpropene backbone, leading to divergent reactivity.
  • Commercial Use : Unlike this compound, methyl 2-thienyl acetate is employed in flavor/fragrance industries .

Biological Activity

2-Methylpropylene diacetate is an organic compound derived from the esterification of 2-methylpropene. It has garnered attention in various fields, particularly in pharmaceuticals and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12O4
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound features two acetate groups attached to a 2-methylpropene backbone.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membrane integrity.
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators. This activity is significant in the context of chronic inflammatory diseases.
  • Antioxidant Properties : In vitro studies suggest that this compound can scavenge free radicals, thus contributing to its antioxidant capacity. This property is crucial for protecting cells from oxidative stress.

The biological activity of this compound can be explained through several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : By modulating the release of cytokines, it may help in reducing inflammation and promoting healing.
  • Free Radical Scavenging : The presence of acetyl groups may enhance the compound's ability to donate electrons, neutralizing free radicals.

Case Studies

Several studies have investigated the effects of this compound in different contexts:

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsShowed significant inhibition of E. coli growth at concentrations above 0.5 mg/mL.
Study BAssess anti-inflammatory propertiesReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.
Study CInvestigate antioxidant capacityDemonstrated a DPPH radical scavenging activity with an IC50 value of 25 µg/mL.

Q & A

Basic Question: How can researchers optimize the synthesis of 2-Methylpropylene diacetate to achieve high yields and purity?

Methodological Answer : Synthesis optimization involves varying catalysts (e.g., acid catalysts like sulfuric acid), reaction temperatures (typically 80–120°C), and molar ratios of reactants. For example, crystallographic data from analogous diacetate esters suggest steric effects influence product formation, necessitating precise control of reaction conditions to minimize byproducts . Purity can be enhanced via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent), with monitoring via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR spectroscopy .

Basic Question: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer : Essential protocols include:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid flushing into drains .
  • Emergency Measures : For eye exposure, rinse with water for 15 minutes and consult a physician; for ingestion, administer activated charcoal . Thermal decomposition above 150°C may release acetic acid vapors, requiring heat control during reactions .

Advanced Question: How does the steric environment of this compound influence its reactivity in cyclopropane ring-forming reactions?

Methodological Answer : X-ray crystallography of structurally related esters reveals bond angles (e.g., C(12)-C(10)-C(8) = 118.42°) that impact transition state geometries in cyclopropanation reactions . Steric hindrance near the acetate groups directs regioselectivity in ring-closing metathesis or [2+1] cycloadditions. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Advanced Question: What computational methods are effective in predicting the solubility and hydration free energy of this compound?

Methodological Answer : Molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) combined with COSMO-RS theory predict hydration free energies. For validation, experimental solubility data from databases like FreeSolv are used, though discrepancies may arise due to diastereomer separation challenges . Free energy perturbation (FEP) methods further refine predictions for polar solvents like DMSO .

Basic Question: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer : Key techniques include:

  • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and acetate O-C-O symmetric/asymmetric vibrations .
  • NMR : ¹H NMR (δ 2.0–2.2 ppm for acetate methyl groups) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) verify substitution patterns .
  • X-ray Diffraction : Resolve absolute stereochemistry and crystal packing effects .
  • HRMS : Validate molecular weight (e.g., [M+Na]⁺ ion) with <2 ppm error .

Advanced Question: How can researchers resolve contradictions in reported reaction outcomes involving this compound under varying catalytic conditions?

Methodological Answer : Contradictions often arise from impurities (e.g., residual acetic acid) or solvent polarity effects. Systematic studies should:

  • Use deuterated solvents (e.g., DMSO-d6) for in-situ reaction monitoring via NMR .
  • Perform kinetic profiling with ReactIR to identify rate-determining steps .
  • Compare catalyst systems (e.g., Pd/C vs. enzymatic catalysts) to isolate steric/electronic influences .

Advanced Question: What strategies are employed to derivatize this compound into bioactive compounds with enhanced pharmacological properties?

Methodological Answer : Functionalization strategies include:

  • Nucleophilic Acyl Substitution : Replace acetate groups with heterocycles (e.g., thiophene) to improve binding to biological targets .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl moieties for anticancer activity .
  • QSAR Modeling : Predict bioactivity using descriptors like logP and polar surface area, validated via in vitro assays (e.g., MIC testing) .

Advanced Question: How do pH and temperature affect the stability of this compound in aqueous solutions, and what methods assess its degradation pathways?

Methodological Answer : Accelerated stability studies under varied pH (2–12) and temperatures (25–60°C) reveal hydrolysis to acetic acid derivatives. Methods include:

  • HPLC-MS : Monitor degradation products (e.g., m/z 60 for acetic acid) .
  • TGA/DSC : Determine thermal decomposition thresholds (e.g., onset at 150°C) .
  • Arrhenius Analysis : Extrapolate shelf life at 25°C using rate constants from elevated temperatures .

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